molecular formula C19H14N4O2S B13368550 3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368550
M. Wt: 362.4 g/mol
InChI Key: NPRCTSYHDASBBJ-UHFFFAOYSA-N
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Description

3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolothiadiazole core substituted with a 3-methylbenzofuran moiety at position 3 and a phenoxymethyl group at position 4. The benzofuran substituent distinguishes it from most reported triazolothiadiazoles, which typically bear phenyl, pyridinyl, or adamantyl groups .

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3-(3-methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N4O2S/c1-12-14-9-5-6-10-15(14)25-17(12)18-20-21-19-23(18)22-16(26-19)11-24-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

NPRCTSYHDASBBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)COC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Stepwise Process:

  • Preparation of 4-Amino-3-mercaptotriazoles:
    Starting from 4-amino-1,2,4-triazoles, mercapto groups are introduced via reactions with phosphorus oxychloride or other sulfurating agents, yielding 4-amino-3-mercaptotriazoles.

  • Reaction with Bielectrophiles:
    The mercapto or amino groups act as nucleophiles, reacting with α-halo compounds such as phenacyl bromides, α-tosyloxy ketones, or ethyl bromoacetate under reflux conditions with heteropolyacids or bases like triethylamine.

  • Cyclization and Ring Closure:
    The intermediate undergoes intramolecular cyclization, forming the fused heterocyclic system of the triazolothiadiazine core.

Reagents and Conditions:

Reagent Conditions Yield Reference
Phosphorus oxychloride Reflux Moderate
Ethyl bromoacetate Reflux with triethylamine Varies
Benzaldehyde derivatives Reflux Variable

Advantages:

  • High diversity in substitution at the 5-position.
  • Suitable for synthesizing derivatives with various pharmacological activities.

Synthesis via Schiff Base Formation and Subsequent Cyclization

This approach involves initial formation of Schiff bases from substituted benzoyl hydrazines, followed by cyclization with ethyl chloroacetate.

Procedure:

  • Step 1: Condensation of benzoyl hydrazines with aldehydes to form Schiff bases in acetic acid.
  • Step 2: Reaction of Schiff bases with ethyl chloroacetate in the presence of sodium hydride, leading to cyclization and formation of the heterocyclic core.

Reaction Scheme:

Benzoyl hydrazine + aldehyde → Schiff base
Schiff base + ethyl chloroacetate (NaH) → Cyclized heterocycle

Reagents and Conditions:

Reagent Conditions Yield Reference
Benzoyl hydrazines Reflux in acetic acid Good
Ethyl chloroacetate Reflux with sodium hydride Moderate to high

Notes:

  • This method allows for stereoselective synthesis, producing trans- and cis-isomers depending on reaction conditions.
  • Suitable for synthesizing derivatives with specific substitutions.

Ring Transformation of Oxadiazole Derivatives

This pathway involves converting oxadiazole rings into the target heterocycle via phenacyl bromide treatment followed by hydrazine hydrate reaction.

Procedure:

  • Step 1: Synthesis of oxadiazole-3 H-thione derivatives.
  • Step 2: Reaction with phenacyl bromide induces ring transformation.
  • Step 3: Treatment with hydrazine hydrate facilitates ring closure to form the triazolothiadiazole core.

Reagents and Conditions:

Reagent Conditions Yield Reference
Phenacyl bromide Reflux Moderate
Hydrazine hydrate Reflux Good

Advantages:

  • Enables structural modifications via ring transformation.
  • Facilitates synthesis of derivatives with phenoxymethyl groups.

Synthesis of 3-(2-Fluorophenyl)-6-(phenoxymethyl)-triazolo[3,4-b]thiadiazole

This specific derivative is synthesized starting from 2-fluorobenzohydrazide, employing sulfur chemistry and cyclization steps.

Procedure:

  • Step 1: Conversion of 2-fluorobenzohydrazide to potassium 2-(2-fluorobenzoyl)hydrazinecarbodithioate via reaction with carbon disulfide.
  • Step 2: Reflux with hydrazine hydrate to form the heterocyclic core.
  • Step 3: Cyclization and purification yield the target compound.

Reagents and Conditions:

Reagent Conditions Yield Reference
Carbon disulfide Dropwise addition, reflux Moderate
Hydrazine hydrate Reflux Good

One-Pot Multi-Component Reactions (MCRs)

Recent advances include one-pot syntheses involving coumarin derivatives, arylhydrazones, and heterocyclic precursors, offering rapid access under mild conditions.

Features:

  • Short reaction times.
  • High yields.
  • Mild, environmentally friendly conditions.

Example:

Synthesis of 4-(arylhydrazono)-3-methyl-1-(6-(coumarin-3-yl)-7 H-triazolo[3,4-b]thiadiazine-3-yl)-1 H-pyrazol-5(4 H)-ones.

Summary Table of Major Preparation Methods

Method Key Reagents Typical Conditions Advantages Limitations
Cyclocondensation 4-Amino-3-mercaptotriazoles + Bielectrophiles Reflux, heteropolyacids Versatile, broad scope Limited substrate scope for some routes
Schiff Base Cyclization Benzoyl hydrazines + aldehydes + ethyl chloroacetate Reflux, acetic acid Stereoselectivity Multi-step process
Ring Transformation Oxadiazole derivatives + phenacyl bromide + hydrazine hydrate Reflux Structural diversity Requires prior oxadiazole synthesis
Sulfur Chemistry Benzohydrazides + CS₂ + hydrazine Dropwise addition, reflux Specific derivatives Handling of toxic reagents
One-Pot MCRs Multiple heterocycles Mild, room temperature Efficient, eco-friendly Optimization needed for yields

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Halides, amines; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at varying temperatures depending on the reactivity of the nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound (Substituents) Melting Point (°C) Yield (%) Key Structural Features References
Target: 3-(3-Me-benzofuran)-6-(PhOCH₂) Not reported Not reported Benzofuran (electron-rich), phenoxymethyl -
20a: 3-(3,4-diOMePh)-6-(N-Me-pyrrole) 184 57 Methoxy groups enhance polarity
5b: 3-(3-MePh)-6-(adamantyl) Not reported Not reported Adamantyl (bulky, lipophilic)
13: 3-(BrPh)-6-(quinazolinyl) 131–132 Not reported Bromophenyl (electron-withdrawing)
15: 3-(quinazolinyl)-6-(MeS) 229 Not reported Methylthio (moderate lipophilicity)
CPNT: 3-(ClPh-pyrazole)-6-(naphthoxy) Not reported Not reported Naphthoxy (planar, π-π stacking)

Key Observations :

  • Benzofuran vs.
  • Phenoxymethyl vs. Methoxy/Methylthio: The phenoxymethyl group balances lipophilicity and hydrogen-bonding capacity, contrasting with the polar methoxy (20a) or hydrophobic methylthio (15) groups .
  • Crystallinity : Adamantyl-substituted analogs (e.g., 5b) exhibit strong intermolecular C–H···F and π-π interactions, improving crystal packing , whereas bromophenyl derivatives (13) show lower melting points due to reduced symmetry .

Pharmacological Activities

Key Observations :

  • Anticancer Potential: Naphthoxy-substituted analogs (CPNT, 106) exhibit superior activity against liver cancer (HepG2) and Ehrlich ascites carcinoma compared to adamantyl or methoxy derivatives, likely due to enhanced π-π interactions with DNA/proteins .
  • Anti-inflammatory Targets: Chlorophenyl/methoxyphenoxymethyl derivatives (e.g., Hit compound in ) show potent p38 MAPK inhibition, a pathway critical in cytokine production. The target compound’s benzofuran moiety may similarly modulate this target.
  • Toxicity Profile : Adamantyl derivatives (5e) demonstrate COX-2 selectivity with minimal hepatotoxicity , whereas naphthoxy analogs (CPNT) cause mild hepatic and nephrotoxicity at effective doses .

Biological Activity

The compound 3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

1. Structural Overview

The compound is characterized by a fused triazole-thiadiazole structure, which is known to enhance biological activity through various mechanisms. The presence of the benzofuran and phenoxymethyl groups contributes to its lipophilicity and potential interactions with biological targets.

2.1 Antimicrobial Activity

Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to the target molecule have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
  • Antifungal Activity : Some studies report that triazolo-thiadiazoles display antifungal properties against pathogens like Candida albicans, suggesting potential for use in treating fungal infections .

2.2 Anticancer Properties

The compound has been evaluated for anticancer activity:

  • Mechanism of Action : The triazolo-thiadiazole framework has been linked to the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest. Studies have demonstrated that these compounds can inhibit key enzymes involved in tumor growth .
  • Case Studies : In vitro studies have indicated that certain derivatives can reduce viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells by more than 70% at specific concentrations .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-thiadiazoles:

  • Functional Groups : The presence of electron-donating or withdrawing groups on the benzofuran or phenoxymethyl moieties significantly influences the compound's activity. For example, modifications at the 6-position of the triazole ring have been shown to enhance anticancer efficacy .
  • Lipophilicity : Increased lipophilicity correlates with improved membrane permeability and bioavailability, essential for effective therapeutic action .

4. Summary of Research Findings

Activity TypeEffectivenessReference
AntibacterialEffective against S. aureus, E. coli
AntifungalActive against C. albicans
Anticancer>70% viability reduction in MCF-7 & HeLa

5. Conclusion

The compound 3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits promising biological activities across various domains including antimicrobial and anticancer effects. Ongoing research into its SAR will likely yield more potent derivatives with enhanced therapeutic profiles.

Q & A

Q. Structure-Activity Relationship (SAR) Analysis :

Substituent (R)Bioactivity TrendReference
PhenoxymethylModerate antifungal
3,4-DimethoxyphenylEnhanced antibacterial
TrifluoromethylSelective COX-2 inhibition

Mechanistic Studies : Use enzyme inhibition assays (e.g., COX-2 IC₅₀) to validate selectivity .

Statistical Tools : Multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity .

Q. What strategies optimize yield in multi-step synthesis?

  • Methodological Answer :
  • Stepwise Optimization :

Cyclization : Use POCl₃ at 80–90°C for 16 hours to maximize ring closure .

Work-Up : Neutralize with NaHCO₃ to precipitate crude product, avoiding prolonged exposure to acidic conditions .

Purification : Sequential recrystallization (ethanol → DMF) improves purity to >95% .

  • Yield-Boosting Additives : Catalytic KI (5 mol%) enhances cyclization efficiency in thiadiazole formation .

Q. How does the phenoxymethyl group influence bioactivity compared to other substituents?

  • Methodological Answer :
  • Comparative Analysis :
  • Phenoxymethyl : Enhances lipophilicity (logP ~3.5), improving membrane permeability but reducing water solubility .
  • Trifluoromethyl : Increases electron-withdrawing effects, stabilizing enzyme-inhibitor complexes (e.g., COX-2 binding ΔG = −9.2 kcal/mol) .
  • Chlorophenyl : Introduces steric bulk, altering binding pocket interactions in antimicrobial targets .
  • Experimental Validation : Replace phenoxymethyl with alternative groups (e.g., ethoxyphenyl) and assay activity shifts .

Q. What challenges arise in crystallographic analysis of this compound?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation from ethanol-DMF (1:1) to obtain diffraction-quality crystals .
  • Key Interactions :
  • C–H⋯π Stacking : Stabilizes crystal packing (e.g., centroid distances 3.5–4.0 Å) .
  • Hydrogen Bonds : N–H⋯S interactions (2.8–3.2 Å) influence molecular alignment .
  • Data Collection : Resolve disorder in flexible substituents (e.g., phenoxymethyl) using low-temperature (100 K) XRD .

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